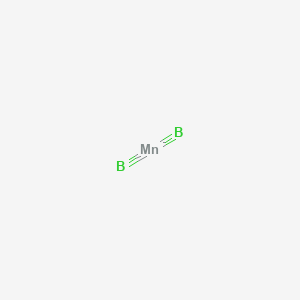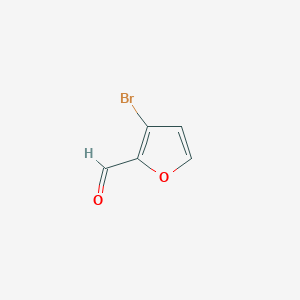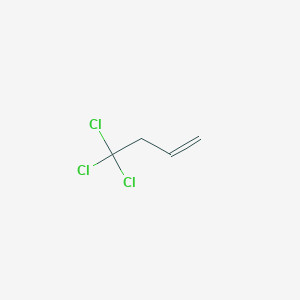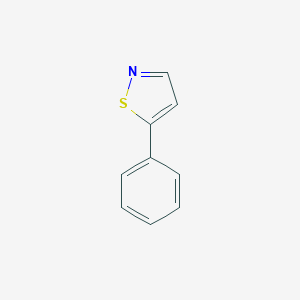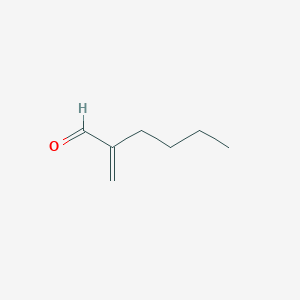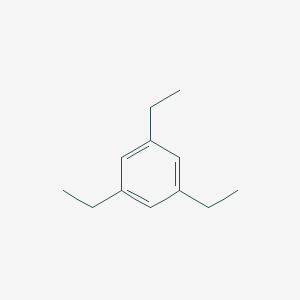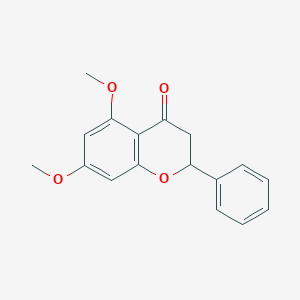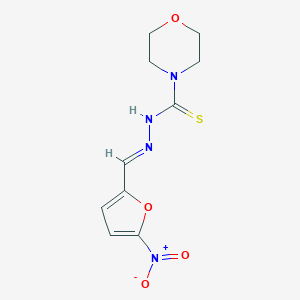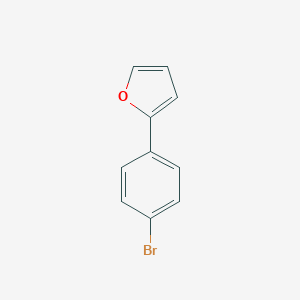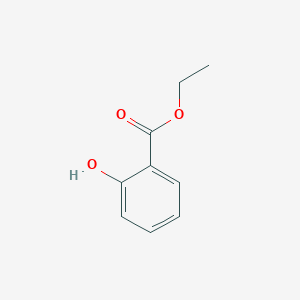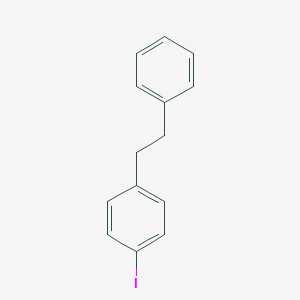
1-(4-Iodophenyl)-2-phenylethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Iodophenyl)-2-phenylethane, also known as 4-iodo-phenyl-phenylethane or 4-IPE, is a chemical compound that belongs to the family of phenylethanes. It is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and dichloromethane. This compound has attracted the attention of researchers due to its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
The mechanism of action of 1-(4-Iodophenyl)-2-phenylethane is based on its ability to bind selectively to DAT in the brain. The binding of 4-IPE to DAT blocks the reuptake of dopamine by the presynaptic neuron, leading to an increase in extracellular dopamine levels. This increase in dopamine levels has been associated with various behavioral effects such as locomotor activity, reward, and reinforcement.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-(4-Iodophenyl)-2-phenylethane are primarily related to its interaction with DAT in the brain. The binding of 4-IPE to DAT leads to an increase in extracellular dopamine levels, which can affect various neurotransmitter systems such as glutamate, GABA, and acetylcholine. This increase in dopamine levels has been associated with various behavioral effects such as locomotor activity, reward, and reinforcement.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-(4-Iodophenyl)-2-phenylethane as a radioligand for imaging studies of DAT has several advantages. Firstly, it allows for the non-invasive imaging of DAT in vivo, which is important for understanding the pathophysiology of various neuropsychiatric disorders. Secondly, it has high selectivity and affinity for DAT, which allows for accurate measurement of DAT density and function. However, there are also some limitations to the use of 4-IPE, such as its short half-life, which requires the use of high specific activity radioligands, and its potential for non-specific binding to other proteins in the brain.
Orientations Futures
There are several future directions for research on 1-(4-Iodophenyl)-2-phenylethane. Firstly, there is a need for the development of new radioligands with improved properties such as longer half-life and higher specificity for DAT. Secondly, there is a need for further investigation of the role of DAT in various neuropsychiatric disorders such as addiction, depression, and schizophrenia. Thirdly, there is a need for the development of new therapeutic agents that target DAT, which could have potential applications in the treatment of these disorders. Finally, there is a need for further investigation of the biochemical and physiological effects of 4-IPE on other neurotransmitter systems in the brain.
Méthodes De Synthèse
The synthesis of 1-(4-Iodophenyl)-2-phenylethane can be achieved through several methods. One of the most common methods involves the reaction between 4-iodoacetophenone and benzylmagnesium chloride in the presence of a catalyst such as copper(I) iodide. Another method involves the reaction between 4-iodoacetophenone and benzene in the presence of a strong base such as sodium hydride.
Applications De Recherche Scientifique
1-(4-Iodophenyl)-2-phenylethane has been used in scientific research as a radioligand for imaging studies of the dopamine transporter (DAT) in the brain. DAT is a protein that plays a crucial role in regulating dopamine levels in the brain, which is involved in various neurological processes such as reward, motivation, and movement control. The use of 4-IPE as a radioligand has allowed researchers to study the distribution and function of DAT in vivo, which has important implications for understanding the pathophysiology of various neuropsychiatric disorders such as Parkinson's disease, addiction, and depression.
Propriétés
Numéro CAS |
14310-25-9 |
|---|---|
Nom du produit |
1-(4-Iodophenyl)-2-phenylethane |
Formule moléculaire |
C14H13I |
Poids moléculaire |
308.16 g/mol |
Nom IUPAC |
1-iodo-4-(2-phenylethyl)benzene |
InChI |
InChI=1S/C14H13I/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,6-7H2 |
Clé InChI |
CTNREHGTRZZBQM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)I |
SMILES canonique |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)I |
Autres numéros CAS |
14310-25-9 |
Synonymes |
4-Iodo-1-(2-phenylethyl)benzene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



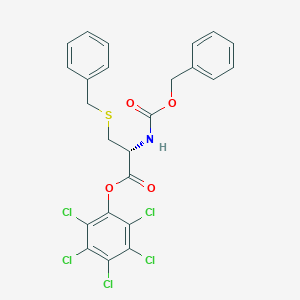

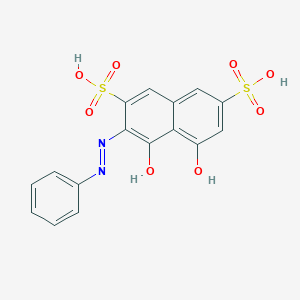
![9,10-Anthracenedione, 1,5-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B86032.png)
